Boc-(N-gamma-ethyl)-L-glutamine

Vue d'ensemble

Description

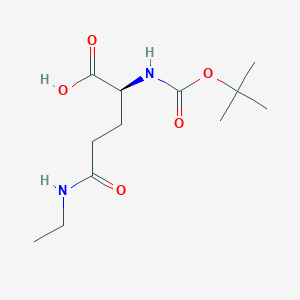

Boc-(N-gamma-ethyl)-L-glutamine: is a derivative of L-glutamine, where the gamma-amino group is protected by a tert-butyloxycarbonyl (Boc) group and an ethyl group is attached to the gamma position. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Protection of L-glutamine: The synthesis begins with the protection of the amino group of L-glutamine using a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Ethylation: The gamma position of the protected L-glutamine is then ethylated. This can be done using ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Purification: The final product, Boc-(N-gamma-ethyl)-L-glutamine, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

Bulk protection: Using large quantities of Boc2O and TEA.

Efficient ethylation: Employing continuous flow reactors to ensure consistent ethylation.

Automated purification: Utilizing industrial-scale chromatography systems for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Boc-(N-gamma-ethyl)-L-glutamine can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups at the gamma position.

Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

Oxidation: Formation of gamma-ethyl-L-glutamic acid.

Reduction: Formation of gamma-ethyl-L-glutamine derivatives.

Substitution: Formation of free gamma-ethyl-L-glutamine.

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of Boc-(N-gamma-ethyl)-L-glutamine is in the synthesis of peptides. The Boc group serves as a protecting group for the amine functionality of glutamine, allowing it to be incorporated into peptide chains without interfering with the synthesis process. Once the peptide is assembled, the Boc group can be selectively removed to expose the functional N-ethyl glutamine moiety, which can then participate in further biological interactions or modifications.

Synthetic Route

The synthesis of this compound typically involves several straightforward steps using readily available reagents. The process is designed to ensure high yields and purity, making it suitable for research applications where precise chemical composition is critical.

Drug Development

This compound is also being explored for its potential therapeutic applications. Research indicates that derivatives of L-glutamine may exhibit various biological activities, including modulation of cellular processes such as protein synthesis and nitrogen metabolism. The unique ethyl substitution at the gamma position may influence its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activities

Studies have shown that modifications to the glutamine structure can affect its uptake and metabolism within cells. For example, investigations into how this compound interacts with glutamine transporters or receptors can provide insights into its potential as a therapeutic agent .

Interaction Studies

Research involving this compound often focuses on its binding affinity to various receptors or enzymes. Understanding these interactions helps elucidate its biological roles and potential therapeutic effects. For instance, studies have investigated how this compound interacts with specific glutamine transporters, which are crucial for cellular uptake and metabolism of glutamine .

Case Studies and Research Findings

Recent studies have highlighted the significance of glutamine metabolism in cancer therapy, indicating that inhibitors targeting glutamine transporters can have profound effects on tumor growth and survival rates in preclinical models . The development of small molecule antagonists like V-9302 has demonstrated that targeting glutamine transport can lead to anti-tumor efficacy through mechanisms that may also involve compounds like this compound.

In one notable case study, V-9302 was shown to effectively inhibit ASCT2-mediated glutamine uptake in human cells, resulting in reduced tumor growth in xenograft models. This suggests that similar compounds could be leveraged for their ability to modulate glutamine-related pathways in cancer cells .

Mécanisme D'action

The mechanism by which Boc-(N-gamma-ethyl)-L-glutamine exerts its effects depends on its application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The ethyl group at the gamma position can influence the compound’s reactivity and interaction with other molecules, affecting the overall synthesis process.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-glutamine: Similar in structure but lacks the gamma-ethyl group.

Fmoc-(N-gamma-ethyl)-L-glutamine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Boc-(N-gamma-methyl)-L-glutamine: Similar but with a methyl group instead of an ethyl group at the gamma position.

Uniqueness

Boc-(N-gamma-ethyl)-L-glutamine is unique due to the presence of the gamma-ethyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This modification can enhance its utility in specific synthetic applications and research studies.

Activité Biologique

Boc-(N-gamma-ethyl)-L-glutamine, a derivative of the amino acid glutamine, has garnered attention in biochemical research due to its potential implications in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Glutamine and Its Derivatives

Glutamine is a non-essential amino acid that plays a crucial role in numerous physiological processes, including protein synthesis, nitrogen metabolism, and cellular signaling. It serves as a substrate for various metabolic pathways and is particularly important in the context of immune function and gut health . The modification of glutamine to create derivatives like this compound allows researchers to explore specific interactions and functionalities that may not be present in the unmodified amino acid.

The biological activity of this compound can be understood through its interaction with various metabolic pathways:

- Glutaminolysis : This process involves the conversion of glutamine to glutamate, which is essential for energy production and biosynthesis in cells. Research indicates that alterations in glutamine metabolism can influence tumorigenesis and metabolic health .

- Modulation of Immune Function : Glutamine is known to enhance the proliferation of lymphocytes and support the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) . Derivatives like this compound may exhibit similar immunomodulatory effects.

- Antioxidant Properties : Glutamine has been shown to have cytoprotective effects by reducing oxidative stress, which is critical during catabolic states . The ethyl modification may enhance these properties by influencing the compound's interaction with reactive oxygen species.

Case Studies

- Cancer Research : Studies have investigated the role of glutamine metabolism in cancer cells, emphasizing how inhibitors targeting glutaminase (GLS) can reprogram metabolic pathways to suppress tumor growth. The incorporation of modified glutamines like this compound into peptides may enhance their efficacy in such therapeutic contexts .

- Metabolic Health : A study highlighted that alterations in white adipocyte glutaminase activity could impact energy expenditure and metabolic health. The introduction of derivatives like this compound could provide insights into how modifications affect metabolic responses .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDKHNYMNZCKOS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.